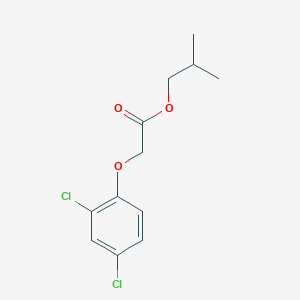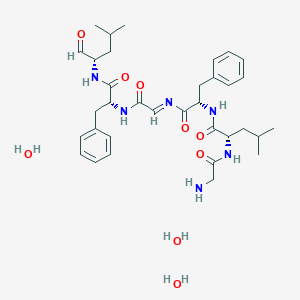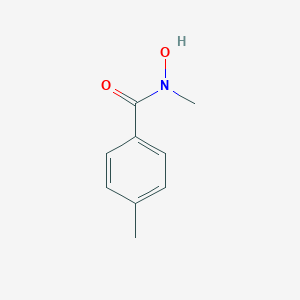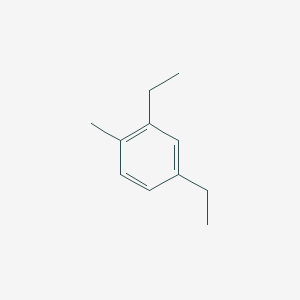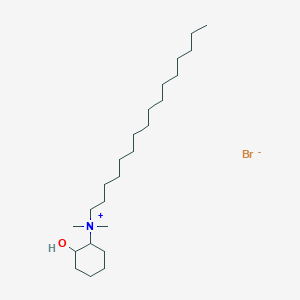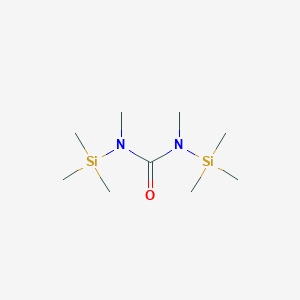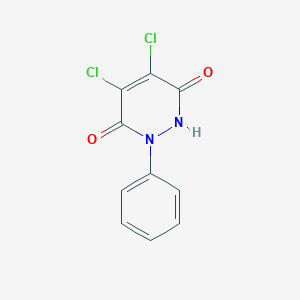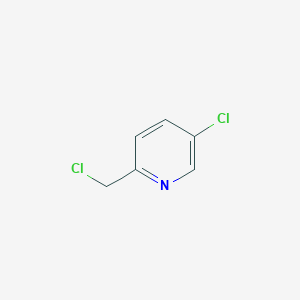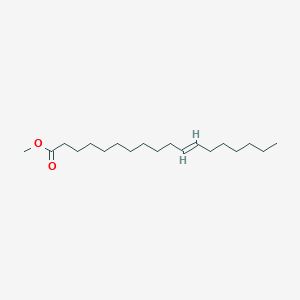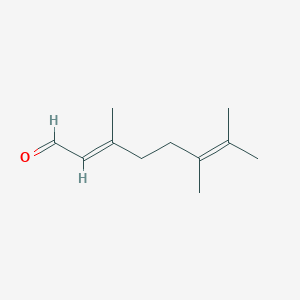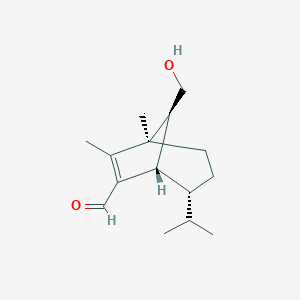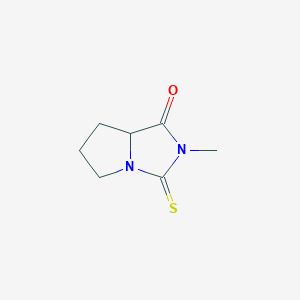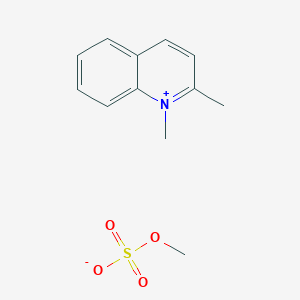
1,2-Dimethylquinolinium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylquinolinium methyl sulphate (DMQMS) is a quaternary ammonium salt that has gained significant attention in recent years due to its potential as a catalyst in organic synthesis. DMQMS is a highly efficient and versatile catalyst that can be used in a range of reactions, including oxidation, reduction, and coupling reactions.
Wirkmechanismus
1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. The positively charged quaternary ammonium group of 1,2-Dimethylquinolinium methyl sulphate interacts with the negatively charged substrate, facilitating the reaction. 1,2-Dimethylquinolinium methyl sulphate has a high electrophilicity due to the presence of the quaternary ammonium group, making it an effective catalyst in a range of reactions.
Biochemische Und Physiologische Effekte
1,2-Dimethylquinolinium methyl sulphate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1,2-Dimethylquinolinium methyl sulphate is non-toxic and does not have any significant adverse effects on human health. 1,2-Dimethylquinolinium methyl sulphate has been used in the synthesis of bioactive compounds, indicating its potential in medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dimethylquinolinium methyl sulphate has several advantages as a catalyst in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate is a highly efficient and versatile catalyst that can be used in a range of reactions. 1,2-Dimethylquinolinium methyl sulphate is easy to synthesize and can be scaled up for large-scale reactions. 1,2-Dimethylquinolinium methyl sulphate is also non-toxic and does not have any significant adverse effects on human health. However, 1,2-Dimethylquinolinium methyl sulphate has some limitations. 1,2-Dimethylquinolinium methyl sulphate is sensitive to moisture and air, and therefore should be stored in a dry and air-tight container. 1,2-Dimethylquinolinium methyl sulphate is also not suitable for reactions that require high temperatures or harsh conditions.
Zukünftige Richtungen
1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate can be modified to enhance its catalytic activity and selectivity. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of new bioactive compounds. 1,2-Dimethylquinolinium methyl sulphate can be used in the development of new synthetic methodologies for the synthesis of complex molecules. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of materials with unique properties, such as conducting polymers.
Conclusion:
1,2-Dimethylquinolinium methyl sulphate is a promising catalyst in organic synthesis due to its high efficiency and versatility. 1,2-Dimethylquinolinium methyl sulphate has been used in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. 1,2-Dimethylquinolinium methyl sulphate has several advantages, including its ease of synthesis, non-toxicity, and cost-effectiveness. 1,2-Dimethylquinolinium methyl sulphate has some limitations, including its sensitivity to moisture and air. 1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis, including the development of new synthetic methodologies and the synthesis of new bioactive compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylquinolinium methyl sulphate has been used as a catalyst in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate has been shown to be a highly efficient catalyst in the oxidation of alcohols to aldehydes and ketones, as well as in the reduction of nitro compounds to amines. 1,2-Dimethylquinolinium methyl sulphate has also been used in the coupling of aryl halides with amines and in the synthesis of heterocyclic compounds. 1,2-Dimethylquinolinium methyl sulphate has the potential to replace traditional catalysts that are toxic or expensive, making it an attractive alternative in organic synthesis.
Eigenschaften
CAS-Nummer |
1605-74-9 |
|---|---|
Produktname |
1,2-Dimethylquinolinium methyl sulphate |
Molekularformel |
C12H15NO4S |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
1,2-dimethylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C11H12N.CH4O4S/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DYPVVNINWYTKOK-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
Andere CAS-Nummern |
1605-74-9 |
Synonyme |
1,2-dimethylquinolinium methyl sulphate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

